

## Application Notes and Protocols for Cartap Hydrochloride Foliar Spray Formulation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of **Cartap** hydrochloride as a soluble powder (SP) for foliar spray. The protocols outlined below are intended for laboratory and research purposes to facilitate the development and evaluation of effective and stable insecticidal formulations.

### Introduction

Cartap hydrochloride is a nereistoxin analogue insecticide that exhibits both systemic and contact/stomach action against a range of chewing and sucking insect pests.[1][2][3] It is particularly effective against Lepidoptera and Coleoptera.[3] Its mode of action involves the blockage of nicotinic acetylcholine receptors (nAChR) in the insect's nervous system, leading to paralysis and eventual death of the pest.[4][5][6] This document details the preparation, quality control, and biological evaluation of a Cartap hydrochloride soluble powder (SP) formulation for foliar application.

### Formulation Protocol: 50% Soluble Powder (SP)

This protocol describes the laboratory-scale preparation of a 50% (w/w) **Cartap** hydrochloride soluble powder formulation. Soluble powders are formulations that dissolve in water to form a true solution, requiring minimal agitation after initial mixing.[7][8]

Table 1: Composition of Cartap Hydrochloride 50% SP Formulation



Component	Function	Percentage (w/w)	Example Material
Cartap Hydrochloride (Technical Grade, >98%)	Active Ingredient	50.0	-
Soluble Carrier	Diluent	45.0	Dextrose or Lactose
Wetting Agent	Facilitates dissolution in water	3.0	Sodium Lauryl Sulfate
Dispersing Agent	Prevents agglomeration of particles	2.0	Sodium Lignosulfonate
Total	100.0		

### **Experimental Protocol: Formulation Preparation**

- Pre-milling: Individually mill the technical grade Cartap hydrochloride and the soluble carrier to a fine powder (e.g., using a mortar and pestle or a laboratory mill).
- Blending: In a suitable container, accurately weigh and combine the pre-milled Cartap hydrochloride, soluble carrier, wetting agent, and dispersing agent.
- Homogenization: Thoroughly mix the components using a laboratory blender or mixer until a uniform powder is obtained. For small-scale preparations, this can be achieved by geometric dilution.
- Final Milling: Pass the blended powder through a fine-mesh sieve (e.g., 100-mesh) to ensure a consistent particle size and remove any aggregates.
- Packaging and Storage: Store the final formulation in a sealed, airtight, and moisture-proof container in a cool, dry place away from direct sunlight.

## **Quality Control Protocols**

A series of quality control tests should be performed to ensure the physical and chemical stability and efficacy of the prepared formulation.



Table 2: Quality Control Parameters and Methods

Parameter	Method	Acceptance Criteria
Wettability	CIPAC MT 53.3	Complete wetting in < 1 minute
Suspensibility	CIPAC MT 15 / MT 184	≥ 60% of active ingredient in suspension after 30 min
pH (1% aqueous solution)	CIPAC MT 75.3	5.0 - 7.0
Accelerated Storage Stability	CIPAC MT 46.3 (54°C for 14 days)	< 5% degradation of active ingredient

### **Experimental Protocol: Wettability Test (CIPAC MT 53.3)**

- Add 100 mL of standard water to a 250 mL beaker.
- Weigh 1 g of the **Cartap** hydrochloride SP formulation.
- Drop the weighed sample from a height of 10 cm onto the surface of the water.
- Start a stopwatch and record the time taken for the powder to become completely wet without swirling.

# Experimental Protocol: Suspensibility Test (Simplified from CIPAC MT 15/184)

- Prepare a 2% (w/v) suspension of the formulation in 250 mL of CIPAC Standard Water D in a graduated cylinder.
- Invert the cylinder 30 times and place it in a constant temperature bath at 30°C for 30 minutes.
- Carefully remove the top 225 mL (9/10ths) of the suspension using a suction tube.
- Determine the concentration of **Cartap** hydrochloride in the remaining 25 mL (1/10th) of the suspension using a validated analytical method (e.g., HPLC).



• Calculate the percentage of active ingredient still in suspension.

## Biological Efficacy and Phytotoxicity Protocols Experimental Protocol: Rearing of Rice Stem Borer (Scirpophaga incertulas)

- Host Plant: Grow a susceptible rice variety (e.g., 'Taichung Native 1') in pots in a greenhouse.[9]
- Egg Collection: Collect egg masses of S. incertulas from rice fields or a stock culture.[10]
- Hatching: Place the egg masses in petri dishes with moist filter paper until hatching.
- Larval Rearing: Transfer newly hatched larvae (neonates) to 50-day-old rice tillers or cut stems (4-5 cm pieces) for feeding.[9] Maintain the larvae on fresh tillers as needed. Second to third instar larvae are typically used for bioassays.

# Experimental Protocol: Foliar Spray Bioassay against Rice Stem Borer

- Plant Preparation: Use potted rice plants at the tillering stage.
- Spray Solution Preparation: Prepare a series of concentrations of the Cartap hydrochloride 50% SP formulation in water. Include a surfactant if required. A water-only spray will serve as the control.
- Application: Spray the rice plants with the test solutions until runoff using a laboratory spray tower or a hand-held sprayer to ensure uniform coverage.[11][12] Allow the plants to air dry.
- Insect Infestation: Introduce ten 2nd or 3rd instar larvae of S. incertulas onto each treated plant.[9]
- Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after infestation.
   Larvae are considered dead if they do not move when prodded with a fine brush.
- Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.



Table 3: Efficacy of Cartap Hydrochloride against Rice Stem Borer (Example Data)

Treatment (g a.i./ha)	% Dead Heart Reduction (vs. Control)	% White Ear Head Reduction (vs. Control)
Cartap hydrochloride 4G @ 750	35.6	28.4
Cartap hydrochloride 4G @ 1000	-	-
Carbofuran 3G @ 750 (Standard)	-	-
Source:[13]		

### **Experimental Protocol: Phytotoxicity Assessment**

- Plant Selection: Use healthy, uniform plants of the target crop (e.g., rice) at a sensitive growth stage (e.g., young, actively growing).
- Treatment Application: Prepare the **Cartap** hydrochloride 50% SP formulation at the recommended concentration (1X) and at a higher concentration (e.g., 2X).[14] Apply as a foliar spray to a group of plants. A separate group of plants should be sprayed with water only to serve as a control.
- Observation: Visually assess the plants for any signs of phytotoxicity at 1, 3, 7, and 10 days after treatment.[15]
- Phytotoxicity Rating: Use a 0-10 rating scale, where 0 indicates no phytotoxicity and 10 indicates 91-100% phytotoxicity.[15] Symptoms to look for include leaf yellowing (chlorosis), burning, distortion, and stunting.[10]

Table 4: Phytotoxicity Rating Scale

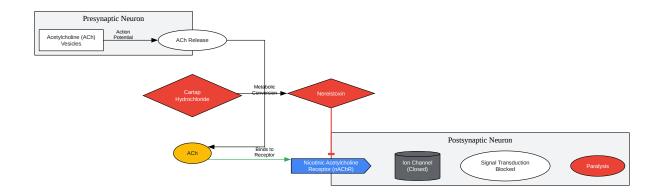


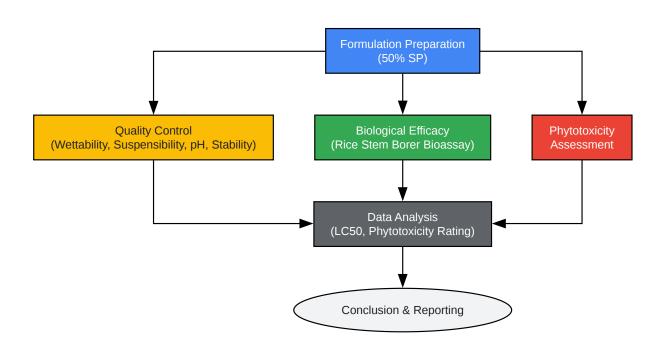
Rating	% Phytotoxicity	Description
0	0	No injury
1	1-10	Slight leaf tip burn or yellowing
2	11-20	Mild leaf scorching or chlorosis
10	91-100	Complete plant death
Source: Adapted from[15]		

## **Mode of Action and Signaling Pathway**

**Cartap** hydrochloride is a pro-insecticide that is converted to nereistoxin in the insect's body.[6] Nereistoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) channel in the central nervous system of insects.[6][16] This blockage prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting nerve impulse transmission. The continuous stimulation of the post-synaptic neuron is prevented, leading to paralysis.[4][17]







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